

# Spectral Data of Phenylacetaldehyde Dimethyl Acetal: A Technical Guide

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## Compound of Interest

Compound Name:	<i>Phenylacetaldehyde dimethyl acetal</i>
Cat. No.:	B086100

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This guide provides a comprehensive overview of the spectral data for **phenylacetaldehyde dimethyl acetal**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and interpretation, including detailed experimental protocols and a visual representation of the structural confirmation workflow.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy for **phenylacetaldehyde dimethyl acetal**.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.32 - 7.19	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.53	t	1H	Methine proton (-CH(OCH <sub>3</sub> ) <sub>2</sub> )
3.32	s	6H	Methoxy protons (-OCH <sub>3</sub> )
2.90	d	2H	Methylene protons (-CH <sub>2</sub> -)

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
137.9	C (quaternary aromatic)
129.4	CH (aromatic)
128.3	CH (aromatic)
126.3	CH (aromatic)
103.8	CH (methine)
53.0	CH <sub>3</sub> (methoxy)
40.5	CH <sub>2</sub> (methylene)

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.0 ppm.

**Table 3: Mass Spectrometry (Electron Ionization) Data**

m/z	Relative Intensity (%)	Proposed Fragment
166	~5	[M] <sup>+</sup> (Molecular Ion)
135	~20	[M - OCH <sub>3</sub> ] <sup>+</sup>
105	~10	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	~45	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
75	100	[CH(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>

**Table 4: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~3063, 3028	Aromatic C-H stretch
~2995, 2953, 2831	Aliphatic C-H stretch
~1496, 1454	Aromatic C=C stretch
~1192, 1124, 1061	C-O stretch (acetal)
~748, 699	Aromatic C-H bend (out-of-plane)

Sample form: Neat liquid.

## Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **phenylacetaldehyde dimethyl acetal** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm). The solution is then transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher field) NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 16-32
  - Relaxation delay: 1.0 s
  - Pulse width: 90°
  - Spectral width: -2 to 12 ppm
- Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 100 MHz (or corresponding field) NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 512-1024
  - Relaxation delay: 2.0 s
  - Pulse program: Proton-decoupled
  - Spectral width: 0 to 200 ppm
- Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected, and chemical shifts are referenced to the solvent peak of CDCl<sub>3</sub> (77.0 ppm).

## Mass Spectrometry (MS)

### Instrumentation and Method:

- Technique: Electron Ionization (EI) Mass Spectrometry.

- Sample Introduction: A dilute solution of **phenylacetaldehyde dimethyl acetal** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct injection or through a gas chromatograph (GC-MS).
- Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

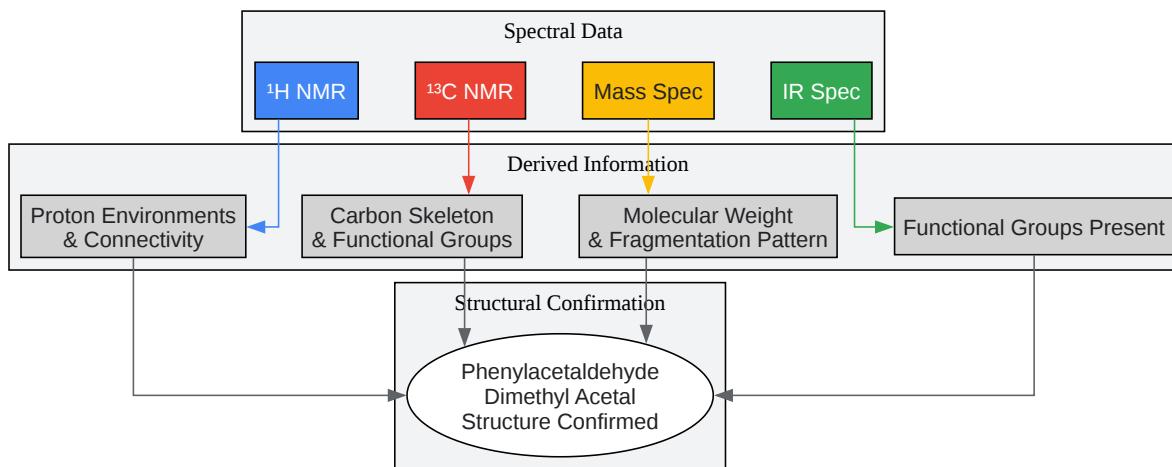
## Infrared (IR) Spectroscopy

### Instrumentation and Method:

- Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.[\[1\]](#)
- Sample Preparation: A small drop of neat **phenylacetaldehyde dimethyl acetal** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[1\]](#)
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample spectrum is then recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

## Structure Confirmation Workflow

The following diagram illustrates the logical workflow of how the different spectral data are used in conjunction to confirm the structure of **phenylacetaldehyde dimethyl acetal**.



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*Spectral data integration for structural confirmation.*

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## References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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